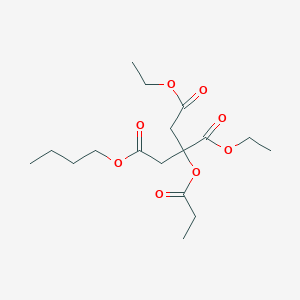
2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene is an organic compound characterized by a naphthalene core substituted with a cyclohexylidenemethyl group and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene typically involves the following steps:
Formation of the Cyclohexylidenemethyl Intermediate: This step involves the reaction of cyclohexanone with a suitable aldehyde under basic conditions to form the cyclohexylidenemethyl intermediate.
Ethynylation: The intermediate is then subjected to ethynylation using ethynylating agents such as acetylene gas or ethynyl lithium under controlled conditions to introduce the ethynyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents, solvents like dichloromethane or toluene.
Major Products:
Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives with ethyl groups.
Substitution Products: Substituted naphthalene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The specific pathways affected by the compound depend on its structural features and the nature of its interactions with molecular targets. These pathways may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
2-(Cyclohexylidenemethyl)-1-ethynylbenzene: Similar structure but with a benzene core instead of a naphthalene core.
2-(Cyclohexylidenemethyl)-1-ethynylphenanthrene: Similar structure but with a phenanthrene core.
Uniqueness: 2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to its benzene and phenanthrene analogs
Propiedades
Número CAS |
819871-42-6 |
|---|---|
Fórmula molecular |
C19H18 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
2-(cyclohexylidenemethyl)-1-ethynylnaphthalene |
InChI |
InChI=1S/C19H18/c1-2-18-17(14-15-8-4-3-5-9-15)13-12-16-10-6-7-11-19(16)18/h1,6-7,10-14H,3-5,8-9H2 |
Clave InChI |
LEEMLJHXJGRDJO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CC2=CC=CC=C21)C=C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)

![N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine](/img/structure/B15159916.png)

![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)


![4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol](/img/structure/B15159943.png)


![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
